molecular formula C43H67N13O10 B1683682 D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl- CAS No. 1234510-46-3

D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-

Cat. No. B1683682
M. Wt: 926.1 g/mol
InChI Key: XIEWFECSPPTVQN-KMIMAYJXSA-N
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Description

This peptide is a complex molecule with a molecular formula of C43H67N13O10 . It is composed of several amino acids linked together in a specific sequence. The peptide includes D-Alanine, which is an isomer of the amino acid alanine . The presence of D-Alanine is significant as it is often found in bacterial cell walls and some antibiotics .


Synthesis Analysis

The synthesis of such a peptide would likely involve the use of solid-phase peptide synthesis, a common method for creating complex peptides . An enzymatic assay system of D-Alanine was constructed using alanine racemase and L-alanine dehydrogenase . D-Alanine is converted to L-Alanine by alanine racemase and then deaminated by L-alanine dehydrogenase .


Molecular Structure Analysis

The molecular structure of this peptide is complex due to the large number of amino acids involved. Each amino acid has a specific structure and orientation, contributing to the overall structure of the peptide . The peptide’s structure would be determined by the sequence of amino acids and the bonds between them.


Chemical Reactions Analysis

The peptide may undergo various chemical reactions, particularly those involving the amino and carboxyl groups present in its amino acids. For instance, D-Alanine has been linked to gluconeogenesis in the kidney and circadian clock .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would depend on its specific structure and the properties of its constituent amino acids. For instance, D-Alanine is found in tissues that metabolize glucose, and trace levels of D-Alanine in blood and urine have been reported to vary with the circadian rhythm .

Scientific Research Applications

Synthesis and Biological Properties

  • The compound has been studied in the context of peptide synthesis, particularly in the formation of biologically active peptides. For instance, a study on the synthesis of an octapeptide, including similar amino acid sequences, found that certain modifications in the peptide structure can significantly alter its biological activity (Park, 1961). This indicates that the specific sequence and composition of the peptide can play a crucial role in determining its function and potential applications in biological systems.

Effect on Protein and DNA Structure

  • The compound's components have been examined in studies focusing on protein and DNA structure. Vibrational spectroscopy techniques have been used to study the structure, hydration, and binding of biomolecules, including peptides with similar amino acid sequences (Jalkanen et al., 2006). These studies provide insights into the conformational properties of peptides and their interactions with other biomolecules, which are essential for understanding their role in biological processes.

Insights into Aminopeptidase Activities

  • Investigations into aminopeptidase activities have included peptides with similar sequences. Aminopeptidases are enzymes that play a role in protein metabolism by cleaving amino acids from the N-terminus of polypeptides. A study on aminopeptidase activities in human skeletal muscle revealed that peptides with similar amino acid sequences are hydrolyzed by these enzymes, suggesting their role in muscle protein metabolism (Lauffart & Mantle, 1988).

Transport Mechanisms in Cells

  • Research has also been conducted on the transport mechanisms of amino acids in cells, with findings relevant to peptides containing similar amino acids. For instance, a study explored the transport of D-amino acids in Chinese hamster ovary cells, providing insights into the cellular uptake of these amino acids and their potential use as imaging agents (Shikano et al., 2007). Understanding how these peptides are transported into cells is crucial for their potential therapeutic applications.

Safety And Hazards

The safety and hazards associated with this peptide would depend on its specific structure and properties. It’s important to note that the quantitation of undesirable enantiomers in drug raw material is a challenging task for pharmacists and chemists .

Future Directions

The study and understanding of such peptides could have significant implications for the development of new treatments for diseases related to glucose, e.g., diabetes, and the circadian clock, e.g., sleep disorders . In 2017, the number of peptides included in the list of new drugs approved by the FDA was highlighted, indicating the potential of peptides in drug development .

properties

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWFECSPPTVQN-KMIMAYJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-

CAS RN

1234510-46-3
Record name TRV 120027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRV-120027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRV-120027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-
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D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-
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D-Alanine, N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-

Citations

For This Compound
1
Citations
T Kenakin - Molecular Pharmacology, 2018 - ASPET
The question of whether signaling bias is a viable discovery strategy for drug therapy is discussed as a value proposition. On the positive side, bias is easily identified and quantified in …
Number of citations: 44 molpharm.aspetjournals.org

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